molecular formula C5H12ClNO3 B13635767 Piperidine-3,4,5-triol hydrochloride

Piperidine-3,4,5-triol hydrochloride

Cat. No.: B13635767
M. Wt: 169.61 g/mol
InChI Key: SUNAKFXBBOTQAO-UHFFFAOYSA-N
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Description

Piperidine-3,4,5-triol hydrochloride is a nitrogen-containing heterocyclic compound with the molecular formula C5H11NO3·HCl. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of piperidine-3,4,5-triol hydrochloride typically involves the functionalization of piperidine derivatives. One common method includes the use of esters of 3-oxocarboxylic acid instead of aldehydes, resulting in a product containing multiple stereocenters. The resulting piperidinol can undergo dehydration in an acidic environment to form tetrahydropyridine .

Industrial Production Methods: Industrial production methods for this compound often involve cost-effective and scalable processes. For example, the preparation method using 3-(4-chlorophenyl)propionic acid and piperidines as starting materials is noted for its economic feasibility and suitability for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Piperidine-3,4,5-triol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted piperidines, piperidinones, and other functionalized derivatives .

Scientific Research Applications

Piperidine-3,4,5-triol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: Piperidine derivatives are explored for their potential therapeutic effects, including anti-cancer, antihypertensive, and antimicrobial properties.

    Industry: It is utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of piperidine-3,4,5-triol hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor, modulating the activity of enzymes involved in various biochemical processes. The compound’s effects are mediated through its binding to active sites on target proteins, altering their function and activity .

Comparison with Similar Compounds

Uniqueness: Piperidine-3,4,5-triol hydrochloride is unique due to its specific functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in both research and industry .

Properties

Molecular Formula

C5H12ClNO3

Molecular Weight

169.61 g/mol

IUPAC Name

piperidine-3,4,5-triol;hydrochloride

InChI

InChI=1S/C5H11NO3.ClH/c7-3-1-6-2-4(8)5(3)9;/h3-9H,1-2H2;1H

InChI Key

SUNAKFXBBOTQAO-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(CN1)O)O)O.Cl

Origin of Product

United States

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